Dimethyl 1-(4-fluorobenzyl)-4-(3-methoxy-4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class of chemicals This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy-propoxyphenyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced under specific conditions to yield tetrahydropyridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups attached to the aromatic rings or the dihydropyridine core.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving the cardiovascular system.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as ion channels and enzymes. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes. The fluorophenyl and methoxy-propoxyphenyl groups contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.
Uniqueness
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXY-4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and methoxy-propoxyphenyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28FNO6 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxy-4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28FNO6/c1-5-12-34-22-11-8-18(13-23(22)31-2)24-20(25(29)32-3)15-28(16-21(24)26(30)33-4)14-17-6-9-19(27)10-7-17/h6-11,13,15-16,24H,5,12,14H2,1-4H3 |
InChI Key |
WLUSGGRUCXHNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC |
Origin of Product |
United States |
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